molecular formula C17H16N4OS2 B2545010 1-(1,2,5-Thiadiazol-3-yl)-4-[4-(thiophen-3-yl)benzoyl]piperazine CAS No. 2320538-66-5

1-(1,2,5-Thiadiazol-3-yl)-4-[4-(thiophen-3-yl)benzoyl]piperazine

Cat. No. B2545010
CAS RN: 2320538-66-5
M. Wt: 356.46
InChI Key: XWQDJVSRKSMBCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,2,5-Thiadiazol-3-yl)-4-[4-(thiophen-3-yl)benzoyl]piperazine is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(1,2,5-Thiadiazol-3-yl)-4-[4-(thiophen-3-yl)benzoyl]piperazine is not fully understood. However, studies have suggested that the compound exerts its biological effects by inhibiting certain enzymes and signaling pathways in the body. It has also been found to modulate the activity of certain neurotransmitters, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. The compound has also been found to modulate the activity of certain signaling pathways, including the NF-κB pathway, which is involved in inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(1,2,5-Thiadiazol-3-yl)-4-[4-(thiophen-3-yl)benzoyl]piperazine in lab experiments is its potential therapeutic applications. The compound has been found to exhibit various biological activities, which make it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.

Future Directions

There are several future directions for the study of 1-(1,2,5-Thiadiazol-3-yl)-4-[4-(thiophen-3-yl)benzoyl]piperazine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurological disorders. Another direction is to study the compound's mechanism of action in more detail, in order to better understand its biological effects. Additionally, further studies are needed to determine the safety and efficacy of this compound, in order to assess its potential as a drug candidate.

Synthesis Methods

The synthesis of 1-(1,2,5-Thiadiazol-3-yl)-4-[4-(thiophen-3-yl)benzoyl]piperazine involves the reaction of 1,2,5-thiadiazole-3-carboxylic acid with 4-(thiophen-3-yl)benzoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with piperazine to obtain the final product.

Scientific Research Applications

1-(1,2,5-Thiadiazol-3-yl)-4-[4-(thiophen-3-yl)benzoyl]piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-(4-thiophen-3-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS2/c22-17(14-3-1-13(2-4-14)15-5-10-23-12-15)21-8-6-20(7-9-21)16-11-18-24-19-16/h1-5,10-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQDJVSRKSMBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)C3=CC=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.